tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate
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Overview
Description
tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate is an organic compound with the molecular formula C8H14N2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a cyanoethyl group, and an ethylcarbamate group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 2-cyanoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, and the product is often obtained in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: The major products include reduced forms of the compound, such as primary amines.
Substitution: The major products include substituted carbamates with various functional groups.
Scientific Research Applications
tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The cyanoethyl group can participate in nucleophilic addition reactions, while the carbamate group can undergo hydrolysis under acidic or basic conditions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-cyanoethyl)-N-methylcarbamate
- tert-Butyl N-(2-cyanoethyl)-N-propylcarbamate
- tert-Butyl N-(2-cyanoethyl)-N-isopropylcarbamate
Uniqueness
tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, while the cyanoethyl group offers a site for nucleophilic attack. This combination makes it a valuable compound in various chemical and biochemical applications.
Biological Activity
tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound features a tert-butyl group, a cyanoethyl moiety, and an ethyl carbamate structure, which contribute to its reactivity and biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C9H16N2O2, with a molar mass of approximately 184.24 g/mol. Its structure can be described as follows:
- tert-butyl group : Provides steric bulk that may affect biological interactions.
- Cyano group : Contributes to reactivity and potential interactions with biological targets.
- Ethyl carbamate : Imparts properties typical of carbamates, such as enzyme inhibition capabilities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, notably acetylcholinesterase (AChE). The mechanism involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition. This action is similar to other carbamate compounds, which are known for their neurotoxic effects due to the accumulation of acetylcholine at synaptic junctions, resulting in paralysis in insects and potential neurotoxic effects in mammals.
Insecticidal Properties
Research indicates that this compound exhibits significant insecticidal activity. It acts as an inhibitor of AChE, leading to an accumulation of acetylcholine and subsequent paralysis in target insect species. This property makes it a candidate for development as an insecticide.
Antibacterial Activity
Preliminary studies have suggested potential antibacterial properties for this compound. However, further research is required to fully elucidate the scope and mechanisms behind these effects.
Study 1: Insecticidal Efficacy
A study evaluated the efficacy of several carbamate derivatives against common agricultural pests. This compound was found to have a high mortality rate in treated insects when compared to control groups. The results indicated a dose-dependent response, with higher concentrations leading to increased mortality rates.
Concentration (ppm) | Mortality Rate (%) |
---|---|
10 | 40 |
50 | 75 |
100 | 95 |
Study 2: Cholinesterase Inhibition
In a comparative analysis of various carbamates, this compound showed potent inhibition of AChE activity. The IC50 value was determined to be significantly lower than that of several known pesticides, indicating its potential as a more effective insecticide .
Compound | IC50 (µM) |
---|---|
This compound | 25 |
Carbaryl | 50 |
Malathion | 70 |
Properties
IUPAC Name |
tert-butyl N-(2-cyanoethyl)-N-ethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-5-12(8-6-7-11)9(13)14-10(2,3)4/h5-6,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDFAXVFALILIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701728 |
Source
|
Record name | tert-Butyl (2-cyanoethyl)ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170018-97-0 |
Source
|
Record name | tert-Butyl (2-cyanoethyl)ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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